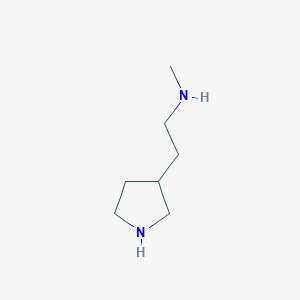

N-methyl-2-(pyrrolidin-3-yl)ethanamine

Description

N-methyl-2-(pyrrolidin-3-yl)ethanamine is a secondary amine featuring a pyrrolidine ring substituted at the 3-position with an ethylamine chain. This structure confers both lipophilic and polar characteristics, making it a candidate for interactions with biological targets such as neurotransmitter receptors.

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N-methyl-2-pyrrolidin-3-ylethanamine |

InChI |

InChI=1S/C7H16N2/c1-8-4-2-7-3-5-9-6-7/h7-9H,2-6H2,1H3 |

InChI Key |

KCLYLGZSBFNGSQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1CCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-methyl-2-(pyrrolidin-3-yl)ethanamine involves the reductive amination of 2-(pyrrolidin-3-yl)ethanone with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: Another method involves the alkylation of 2-(pyrrolidin-3-yl)ethanamine with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-methyl-2-(pyrrolidin-3-yl)ethanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form N-methyl-2-(pyrrolidin-3-yl)ethanol using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Alkyl halides or sulfonates are often used as electrophiles in substitution reactions.

Major Products:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: N-methyl-2-(pyrrolidin-3-yl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-methyl-2-(pyrrolidin-3-yl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-2-(pyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds structurally related to N-methyl-2-(pyrrolidin-3-yl)ethanamine, highlighting differences in substituents, molecular properties, and pharmacological activities:

Key Research Findings and Pharmacological Differences

Betahistine (H1R/H3R Modulation)

- Acts as an H1 receptor agonist and H3 receptor antagonist, promoting vestibular neurotransmission inhibition and central vasodilation .

- Clinical relevance: Reduces vertigo and tinnitus in Menière's disease.

BD1008 and UMB82 (σ Receptor Interactions)

- BD1008 is a σ receptor ligand with antagonist properties, while UMB82 exhibits agonist activity. Structural differences (e.g., dichlorophenyl vs. piperidine groups) influence receptor binding and functional outcomes .

- UMB82 demonstrated antidepressant-like effects in the forced swim test, comparable to SSRIs, without locomotor stimulation .

Naratriptan (5-HT Receptor Selectivity)

- Incorporates an indole-sulfonamide moiety, enhancing selectivity for 5-HT1B/1D receptors over other monoamine targets .

- The sulfonamide group improves bioavailability and half-life compared to simpler amines.

Data Table: Molecular Properties and Receptor Affinities

| Property/Activity | This compound | Betahistine | BD1008 | UMB82 | Naratriptan |

|---|---|---|---|---|---|

| Molecular Weight | 128.22 | 136.20 | 316.25 | 455.33 | 335.47 |

| LogP (Predicted) | ~1.2 | ~1.5 | ~3.8 | ~4.1 | ~2.9 |

| Receptor Targets | σ receptors (hypothetical) | H1R, H3R | σ receptors | σ receptors | 5-HT1B/1D |

| Therapeutic Use | Neurological disorders (speculative) | Vertigo | Depression | Depression | Migraine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.